molecular formula C13H15N3OS B6426403 4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one CAS No. 2327162-22-9

4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one

Cat. No. B6426403
CAS RN: 2327162-22-9
M. Wt: 261.34 g/mol
InChI Key: DAYRCEHSUFAWMQ-UHFFFAOYSA-N
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Description

Benzothiazole-piperazine hybrids have been designed, synthesized, and evaluated as multifunctional ligands against various diseases . These hybrid molecules have shown modest to strong inhibition of acetylcholinesterase (AChE) and Aβ1-42 aggregation .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized through various reactions including Mannich reaction under conventional heating and improved microwave irradiations .

Scientific Research Applications

Antibacterial Applications

Benzothiazole derivatives, including “4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one”, have shown significant antibacterial potential . They inhibit several key bacterial enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase . This wide range of inhibitory activity makes them promising candidates for the development of novel antibiotics.

Anti-tubercular Applications

Recent synthetic developments of benzothiazole based anti-tubercular compounds have shown promising results . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Treatment of Diabetes

Benzothiazole derivatives have been used in the treatment of diabetes . They have been found to have a significant impact on the regulation of blood sugar levels, making them potential candidates for the development of new antidiabetic drugs.

Treatment of Epilepsy

Benzothiazole derivatives have also been used in the treatment of epilepsy . They have been found to have anticonvulsant properties, which could potentially be used to control seizures in epileptic patients.

Anti-inflammatory Applications

Benzothiazole derivatives have shown potential as anti-inflammatory agents . They could potentially be used to treat conditions characterized by inflammation, such as arthritis and autoimmune diseases.

Treatment of Amyotrophic Lateral Sclerosis (ALS)

Benzothiazole derivatives have been used in the treatment of ALS , a neurodegenerative disease that affects nerve cells in the brain and spinal cord.

Analgesic Applications

Benzothiazole derivatives have been found to have analgesic properties , making them potential candidates for the development of new pain-relieving medications.

Antiviral Applications

Benzothiazole derivatives have shown potential as antiviral agents . They could potentially be used in the treatment of various viral infections.

properties

IUPAC Name

4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-2-9-3-4-10-11(7-9)18-13(15-10)16-6-5-14-12(17)8-16/h3-4,7H,2,5-6,8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYRCEHSUFAWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3CCNC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Ethyl-1,3-benzothiazol-2-yl)piperazin-2-one

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